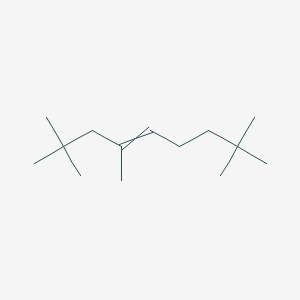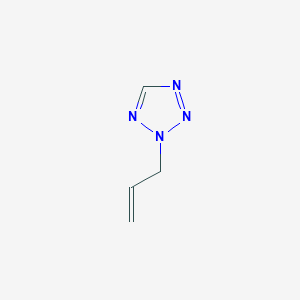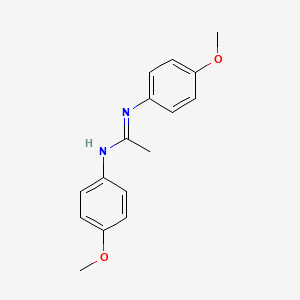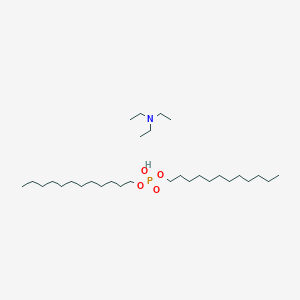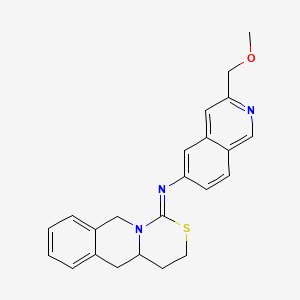![molecular formula C18H31NO2Sn B14453925 Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- CAS No. 73149-61-8](/img/structure/B14453925.png)
Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- is an organotin compound with the chemical formula C5H4NSn(C4H9)3. This compound is known for its utility in various chemical reactions and its ability to form stable complexes with a wide range of metal ions . It is often used as a building block in organic synthesis, particularly in the formation of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- typically involves the reaction of pyridine with tributyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature . The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: It can be reduced to form pyridine derivatives with different substituents.
Substitution: The tributyltin group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- involves its ability to form stable complexes with metal ions. This interaction is facilitated by the lone pair of electrons on the nitrogen atom in the pyridine ring, which can coordinate with metal ions . The tributyltin group also plays a role in stabilizing these complexes, making the compound highly effective in catalysis and other applications .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar structure but without the tributyltin group.
Pyrimidine: Another nitrogen-containing aromatic heterocycle, but with two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness
Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- is unique due to its tributyltin group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in forming stable metal complexes and in catalysis, setting it apart from other similar compounds .
Propiedades
Número CAS |
73149-61-8 |
|---|---|
Fórmula molecular |
C18H31NO2Sn |
Peso molecular |
412.2 g/mol |
Nombre IUPAC |
tributylstannyl pyridine-2-carboxylate |
InChI |
InChI=1S/C6H5NO2.3C4H9.Sn/c8-6(9)5-3-1-2-4-7-5;3*1-3-4-2;/h1-4H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
SRMCUYMAVHHIET-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


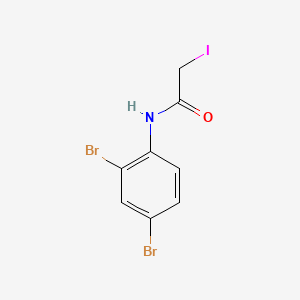
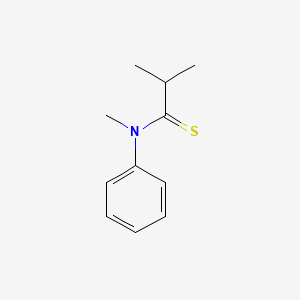
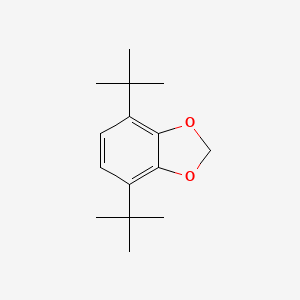
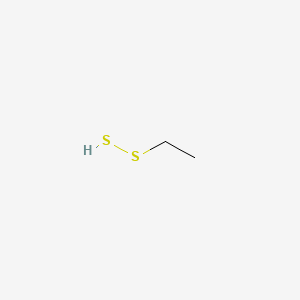
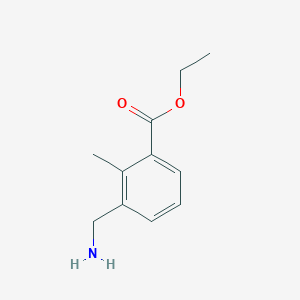
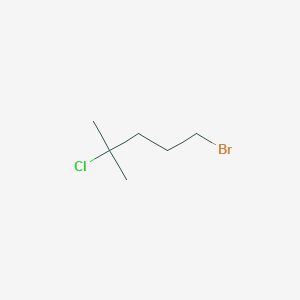
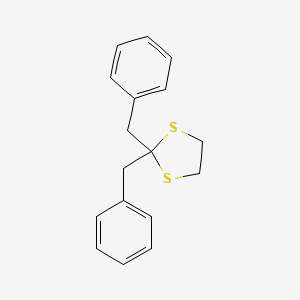
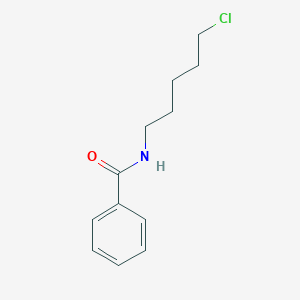
![Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate](/img/structure/B14453884.png)
